Ethyl 2-{[5-cyano-4-(4-fluorophenyl)pyrimidin-2-yl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-{[5-cyano-4-(4-fluorophenyl)pyrimidin-2-yl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a pyrimidine ring substituted with a cyano group and a fluorophenyl group, as well as a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[5-cyano-4-(4-fluorophenyl)pyrimidin-2-yl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the cyano and fluorophenyl groups. The thiazole ring is then constructed through cyclization reactions. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[5-cyano-4-(4-fluorophenyl)pyrimidin-2-yl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Ethyl 2-{[5-cyano-4-(4-fluorophenyl)pyrimidin-2-yl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 2-{[5-cyano-4-(4-fluorophenyl)pyrimidin-2-yl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.
Comparison with Similar Compounds
Ethyl 2-{[5-cyano-4-(4-fluorophenyl)pyrimidin-2-yl]amino}-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrimidine-5-carboxylate: This compound has a similar pyrimidine core but lacks the thiazole ring.
Ethyl 2-{[5-cyano-4-(4-fluorophenyl)pyrimidin-2-yl]amino}-4-methyl-1,3-oxazole-5-carboxylate: This compound features an oxazole ring instead of a thiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14FN5O2S |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
ethyl 2-[[5-cyano-4-(4-fluorophenyl)pyrimidin-2-yl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H14FN5O2S/c1-3-26-16(25)15-10(2)22-18(27-15)24-17-21-9-12(8-20)14(23-17)11-4-6-13(19)7-5-11/h4-7,9H,3H2,1-2H3,(H,21,22,23,24) |
InChI Key |
MZQJTXGFBBZEHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=NC=C(C(=N2)C3=CC=C(C=C3)F)C#N)C |
Origin of Product |
United States |
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